molecular formula C11H13N3 B1386044 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine CAS No. 936940-64-6

1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine

Cat. No.: B1386044
CAS No.: 936940-64-6
M. Wt: 187.24 g/mol
InChI Key: IOAUCNVBBMEIQG-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a phenyl group attached to the pyrazole ring and an ethanamine group at the 4-position

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications and side effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles or other derivatives.

Scientific Research Applications

1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

  • Medicine: Research has explored its use in the development of new therapeutic agents for various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine is structurally similar to other pyrazole derivatives, such as 1-(1-phenyl-1H-pyrazol-4-yl)methanamine and 4-(1-phenyl-1H-pyrazol-4-yl)benzoic acid These compounds share the pyrazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-(1-phenylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAUCNVBBMEIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655498
Record name 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-64-6
Record name 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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